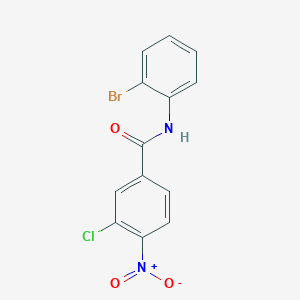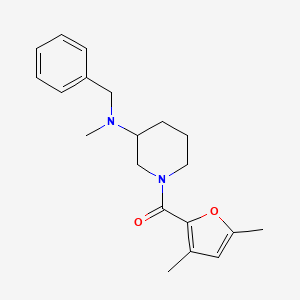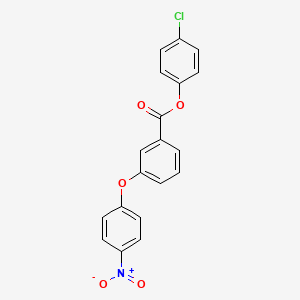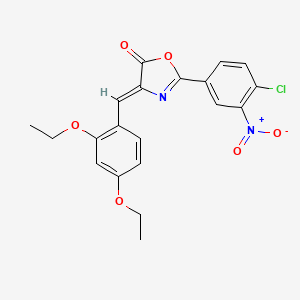
N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide, also known as HMAH, is a compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Mechanism of Action
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in inflammation. Furthermore, this compound has been found to activate AMP-activated protein kinase, a key regulator of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antidiabetic properties, this compound has been found to have antioxidant activity and to protect against oxidative stress. It has also been shown to modulate the immune system and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide research. One direction is to further investigate the mechanism of action of this compound and to identify its molecular targets. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more efficient and effective methods for administering this compound in vivo.
Synthesis Methods
N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide can be synthesized using various methods, including the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and indole-3-acetic acid hydrazide in the presence of acetic anhydride and pyridine. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with indole-3-acetic acid hydrazide in the presence of glacial acetic acid and sodium acetate. The yield of this compound using these methods ranges from 50% to 80%.
Scientific Research Applications
N'-(4-hydroxy-3-methoxybenzylidene)-2-(1H-indol-3-yl)acetohydrazide has been studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antidiabetic properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. Additionally, this compound has been found to lower blood glucose levels in animal models of diabetes.
properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-24-17-8-12(6-7-16(17)22)10-20-21-18(23)9-13-11-19-15-5-3-2-4-14(13)15/h2-8,10-11,19,22H,9H2,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPCTIGLSXKPIN-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)
![1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080706.png)

![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-ethyl-4-piperidinecarboxamide](/img/structure/B6080742.png)
![3-(3-hydroxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6080747.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)




![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)